Chemical structure and properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Chemical structure and properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Scientific Context
Introduction
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, characterized by a bromine atom and two different alkoxy groups (ethoxy and propoxy) on the benzene ring, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—the bulky bromine atom and the electron-donating alkoxy groups—is anticipated to impart unique physicochemical and biological properties to the molecule. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications, grounded in established principles of organic chemistry.
Predicted Physicochemical Properties
The properties of a substituted benzoic acid are significantly influenced by the nature and position of its substituents. The electronic effects (inductive and resonance) of the bromo, ethoxy, and propoxy groups will modulate the acidity, lipophilicity, and reactivity of the molecule.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₂H₁₅BrO₄ | Based on the chemical structure. |
| Molecular Weight | 303.15 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids. |
| Melting Point | 150-170 °C | The melting point is expected to be higher than that of benzoic acid (122 °C) due to increased molecular weight and potential for strong intermolecular interactions. For comparison, 3-bromo-5-hydroxybenzoic acid has a melting point of 237-241 °C. The presence of flexible alkoxy chains may slightly lower the melting point compared to a hydroxyl group. |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The carboxylic acid group provides some polarity, but the large hydrophobic benzene ring with its substituents will dominate, leading to low water solubility, a common characteristic of benzoic acid and its derivatives[1]. |
| pKa | ~3.5 - 4.0 | The electron-withdrawing inductive effect of the bromine atom is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2)[1]. However, the electron-donating resonance effect of the para-propoxy and meta-ethoxy groups will counteract this to some extent. The net effect is predicted to result in a slightly lower pKa than benzoic acid[2][3][4]. |
| LogP | ~3.5 - 4.5 | The presence of the bromo, ethoxy, and propoxy groups significantly increases the lipophilicity of the molecule compared to benzoic acid. This is a calculated estimation based on the contribution of each substituent. |
Proposed Synthesis Pathway
A plausible synthetic route for 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be designed starting from a readily available precursor. A multi-step synthesis is necessary to introduce the substituents in the desired regiochemistry. The following proposed pathway leverages well-established reactions in organic synthesis.
Caption: Proposed multi-step synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Bromination of Vanillin
The synthesis can commence with the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups are ortho, para-directing, and the bulky methoxy group will favor bromination at the position ortho to the hydroxyl group and meta to the aldehyde.
-
Protocol:
-
Dissolve vanillin in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash the solid with cold water, and dry to obtain 5-bromovanillin.
-
Step 2: Propylation of 5-Bromovanillin
The hydroxyl group of 5-bromovanillin is then alkylated to introduce the propoxy group.
-
Protocol:
-
Dissolve 5-bromovanillin in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate.
-
Add propyl iodide or propyl bromide and heat the mixture under reflux for several hours.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Demethylation
Selective demethylation of the methoxy group is a crucial step. This can be achieved using reagents like boron tribromide (BBr₃).
-
Protocol:
-
Dissolve the product from Step 2 in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of BBr₃ in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water or methanol.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-bromo-5-hydroxy-4-propoxybenzaldehyde.
-
Step 4: Ethylation
The newly formed hydroxyl group is then ethylated.
-
Protocol:
-
Follow a similar procedure to Step 2, using ethyl iodide or ethyl bromide as the alkylating agent.
-
Step 5: Oxidation of the Aldehyde to a Carboxylic Acid
The final step is the oxidation of the benzaldehyde to the corresponding benzoic acid. Several mild oxidizing agents can be used for this transformation.
-
Protocol (using potassium permanganate):
-
Suspend 3-bromo-5-ethoxy-4-propoxybenzaldehyde in a mixture of acetone and water.
-
Add a solution of potassium permanganate dropwise with vigorous stirring. The reaction is exothermic and may require cooling.
-
After the purple color of the permanganate has disappeared, filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
-
Potential Applications
While the specific applications of 3-Bromo-5-ethoxy-4-propoxybenzoic acid are yet to be explored, its structural features suggest potential in several areas of research and development:
-
Medicinal Chemistry: Substituted benzoic acids are privileged scaffolds in drug discovery. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding. The alkoxy groups can improve pharmacokinetic properties such as cell permeability and metabolic stability. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, particularly in areas where bromophenol derivatives have shown promise, such as antioxidant and anticancer research[5].
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The specific substitution pattern of this molecule could lead to materials with tailored electronic and photophysical properties.
-
Agrochemicals: The biological activity of substituted aromatic compounds is also relevant in the development of new herbicides and pesticides.
Conclusion
3-Bromo-5-ethoxy-4-propoxybenzoic acid represents an intriguing target for chemical synthesis and investigation. This guide provides a scientifically grounded framework for its preparation and an informed prediction of its key properties. The proposed synthetic pathway is robust, employing well-understood chemical transformations. The insights into its potential applications aim to stimulate further research into this and related polysubstituted aromatic compounds, highlighting their promise in diverse scientific and technological fields. Researchers are encouraged to use this guide as a starting point for their investigations, adapting and optimizing the proposed methods as needed.
References
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
PubChemLite. 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4). [Link]
-
CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]
-
Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(3), 1153-1159. [Link]
-
Turito. Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). [Link]
-
Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1625. [Link]
-
PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. (2026, February 12). [Link]
-
PubChem. 3-Bromo-5-ethylbenzoic acid. [Link]
-
Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]
-
PubChemLite. 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4). [Link]
-
PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]
-
Leilei's lab. (2021, February 10). Synthesis of Benzoic acid [Video]. YouTube. [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
-
U.S. Environmental Protection Agency. 5-bromo-2-propoxybenzoic acid Properties. [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(3), 481. [Link]
-
NIST. 4-Propoxybenzoic acid. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
